Angelol A
Overview
Description
Angelol A is a coumarin derivative isolated from the roots of Angelica pubescens f. biserrata . This compound has garnered significant interest due to its potential therapeutic properties, particularly its anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells .
Mechanism of Action
Target of Action
Unfortunately, the specific primary targets of Angelol A are not well-documented in the literature. This compound is a coumarin isolated from the roots of Angelica pubescens f. biserrata . Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mode of Action
As a coumarin, it is likely to interact with its targets via passive diffusion This process involves the compound crossing cell membranes to reach its intracellular targets, which is a common mechanism for many small molecule drugs
Pharmacokinetics
The pharmacokinetics of this compound have been studied using the human Caco-2 cell monolayer model, which is a well-established model for predicting the absorption and transport of orally administered drugs . The study found that the absorption and transport of this compound are dominated by passive diffusion . .
Biochemical Analysis
Biochemical Properties
Angelol A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the expression of MMP2 and VEGFA, two key proteins involved in cell migration and invasive motility .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell migration and invasive motility in human cervical cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily by upregulating the expression of miR-29a-3p that targets the VEGFA-3’ UTR .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It may interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Preparation Methods
Angelol A can be synthesized through various routes, although detailed synthetic methods are not widely documented. The compound is typically isolated from natural sources, specifically the roots of Angelica pubescens f. biserrata . Industrial production methods often involve extraction and purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Angelol A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its effects on cell viability, migration, and invasion.
Industry: Utilized in the development of agricultural pesticides due to its high fluorescence activity.
Comparison with Similar Compounds
Angelol A is unique among coumarins due to its specific molecular structure and biological activities. Similar compounds include:
Angelol B: Another coumarin derivative with similar properties.
Umbelliferone: Known for its anti-inflammatory and antioxidant activities.
Osthole: Exhibits various pharmacological effects, including anti-cancer and anti-inflammatory properties.
This compound stands out due to its potent anti-metastatic and anti-angiogenic effects, making it a promising candidate for further research and development .
Properties
IUPAC Name |
[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIOGFYYHKLA-PWZGUCPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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